molecular formula C13H17N3S B13946953 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione

Cat. No.: B13946953
M. Wt: 247.36 g/mol
InChI Key: FRKDIWGVWPQNDK-UHFFFAOYSA-N
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Description

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 2-position and a pyrrolidin-3-ylmethyl substituent at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Thione Group: The thione group at the 2-position can be introduced by treating the quinazoline derivative with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Attachment of the Pyrrolidin-3-ylmethyl Group: The pyrrolidin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative and an appropriate leaving group on the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidin-3-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and identify potential drug targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidin-3-ylmethyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-one: Similar structure but with an oxygen atom instead of sulfur.

    3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline: Lacks the thione group.

    3-(pyrrolidin-3-ylmethyl)-quinazoline-2(1H)-thione: Lacks the dihydro component.

Uniqueness

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of both the thione group and the pyrrolidin-3-ylmethyl substituent, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,4-dihydroquinazoline-2-thione

InChI

InChI=1S/C13H17N3S/c17-13-15-12-4-2-1-3-11(12)9-16(13)8-10-5-6-14-7-10/h1-4,10,14H,5-9H2,(H,15,17)

InChI Key

FRKDIWGVWPQNDK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2CC3=CC=CC=C3NC2=S

Origin of Product

United States

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